![molecular formula C22H25NO B256848 9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol](/img/structure/B256848.png)
9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a fluorescent dye that has been used extensively in biological research, particularly in the field of cell imaging.
Wirkmechanismus
The mechanism of action of 9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol involves its ability to bind to specific cellular structures, including membranes and organelles. This compound has a high affinity for lipid membranes, and it has been shown to localize to specific regions of the membrane, such as lipid rafts.
Biochemical and physiological effects:
The biochemical and physiological effects of 9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol are primarily related to its ability to label cellular structures. This compound has been shown to have minimal toxicity and does not significantly affect cellular processes. However, it is important to note that the concentration of this compound used in experiments can affect cellular processes, and caution should be exercised when using this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol is its ability to label specific cellular structures with high specificity. Additionally, this compound has minimal toxicity and does not significantly affect cellular processes. However, one of the limitations of this compound is its relatively high cost, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol. One potential area of research is the development of new derivatives of this compound that have improved properties, such as increased brightness or improved specificity for certain cellular structures. Additionally, this compound could be used in combination with other imaging techniques, such as super-resolution microscopy, to obtain more detailed information about cellular structures and processes. Finally, this compound could be used in drug discovery research to screen for compounds that affect specific cellular processes.
Synthesemethoden
The synthesis of 9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol is a complex process that involves several steps. The first step involves the coupling of 4-(2-bromoethyl)-1-(isopropylamino)but-2-yne with 9-fluorenol in the presence of a palladium catalyst. This reaction yields the intermediate compound, which is then subjected to further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
One of the most significant applications of 9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol is in the field of cell imaging. This compound has been used extensively to label and visualize various cellular structures, including membranes, cytoskeleton, and organelles. Additionally, this compound has been used to study the dynamics of cellular processes such as endocytosis and exocytosis.
Eigenschaften
Produktname |
9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol |
---|---|
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
9-[4-[ethyl(propan-2-yl)amino]but-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C22H25NO/c1-4-23(17(2)3)16-10-9-15-22(24)20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,24H,4,15-16H2,1-3H3 |
InChI-Schlüssel |
XNQWCXXMOOGJGP-UHFFFAOYSA-N |
SMILES |
CCN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)C(C)C |
Kanonische SMILES |
CCN(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.